molecular formula C6H5BrN4 B1528223 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1368328-57-7

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B1528223
CAS No.: 1368328-57-7
M. Wt: 213.03 g/mol
InChI Key: IDUOFFYKXUXWJM-UHFFFAOYSA-N
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Description

“6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine” is a chemical compound with the molecular formula CHBrN . It is a derivative of the triazolopyrimidine class of compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Brc1ccc2nncn2c1 . This indicates that the compound contains a bromine atom attached to a triazolopyrimidine ring .

Scientific Research Applications

Synthesis and Structural Analysis

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine derivatives are primarily synthesized for their potential as versatile synthetic intermediates. Tang et al. (2014) demonstrated that these compounds, particularly 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, can be prepared through bromine-mediated oxidative cyclization. The presence of halogen functionalities on the pyrimidine nucleus significantly increases their versatility, enabling easy diversification through palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution (Tang, Wang, Li, & Wang, 2014).

Antimicrobial Activity

Some derivatives of this compound exhibit antimicrobial properties. Verbitskiy et al. (2016) synthesized 6-fluoroaryl substituted [1,2,4]triazolo[1,5-a]pyrimidines using a microwave-assisted Suzuki cross-coupling reaction from 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidines. These compounds showed notable in vitro antibacterial activity against Mycobacterium tuberculosis H 37 Rv and gram-negative bacteria (Verbitskiy et al., 2016).

Antibacterial and Antitumor Activity

Further studies have explored the potential of these compounds in the field of medicinal chemistry, particularly for their antibacterial and antitumor properties. Hafez and El-Gazzar (2009) found that some derivatives demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, showing promise in antitumor applications (Hafez & El-Gazzar, 2009).

Synthesis of Novel Derivatives

The structure and reactivity of this compound derivatives facilitate the synthesis of various novel compounds. For example, Mosselhi (2002) demonstrated the synthesis of novel derivatives of Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-5,6-dione, highlighting the compound's role in creating complex molecular structures (Mosselhi, 2002).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling “6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine”. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cancer cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . This leads to a decrease in cell proliferation and an increase in programmed cell death. The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the phosphorylation of CDK2 substrates, thereby inhibiting cell cycle progression. Additionally, the compound can modulate the activity of other enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular metabolism . The inhibition of CDK2 by this compound also triggers apoptosis through the activation of caspases and other pro-apoptotic factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . The extent of these effects can vary depending on the concentration and exposure duration of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to toxic side effects . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, with higher concentrations observed in the nucleus and cytoplasm . The interaction with transporters and binding proteins can also influence the compound’s bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with target proteins and enzymes . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, enhancing its efficacy . The localization of the compound within subcellular compartments can also influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-9-10-6-8-2-5(7)3-11(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUOFFYKXUXWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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